molecular formula C10H17NO4 B13007902 tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B13007902
M. Wt: 215.25 g/mol
InChI Key: GQTQAVRMYQJYNG-WPZUCAASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxy group, and an oxazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of suitable precursors under controlled conditions to form the oxazabicycloheptane core. The tert-butyl ester group is introduced through esterification reactions, and the hydroxy group is often added via selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or hydroxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bicyclic core provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: A similar compound with a diazabicycloheptane core.

    tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another related compound with a benzyl group.

Uniqueness

tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[22

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3/t6-,7-,8?/m0/s1

InChI Key

GQTQAVRMYQJYNG-WPZUCAASSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C([C@@H]1CO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.